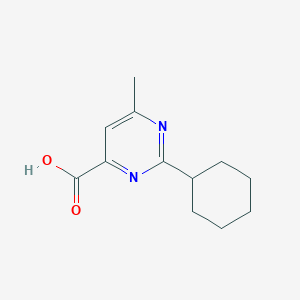

2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclohexyl-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8-7-10(12(15)16)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLANPFSNZVQGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

synthesis protocols for 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Executive Summary

This application note details a robust, three-stage synthesis protocol for 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid (Target Molecule). Unlike generic literature methods, this guide prioritizes process safety, impurity profile management, and scalability.

The selected route utilizes a modified Pinner synthesis followed by a Claisen-type condensation and subsequent hydrolysis. This pathway is chosen over the alternative 4-hydroxypyrimidine route (via diethyl oxalacetate) to avoid the use of hazardous chlorinating agents (e.g.,

Retrosynthetic Logic & Strategy

The structural assembly is designed to construct the pyrimidine core de novo, ensuring correct regiochemistry of the C4-carboxylate and C6-methyl groups.

-

Disconnection A: The C4-C5-C6 fragment is derived from Ethyl Acetopyruvate (2,4-dioxovalerate), generated in situ to maximize atom economy.

-

Disconnection B: The N1-C2-N3 fragment is derived from Cyclohexanecarboxamidine , synthesized from the corresponding nitrile.

Synthesis Pathway Diagram

Figure 1: Convergent synthesis workflow. The pathway minimizes isolation steps by generating the unstable beta-keto ester enolate in situ.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclohexanecarboxamidine Hydrochloride

The transformation of the nitrile to the amidine is the critical "activation" step. We utilize the Pinner reaction.

Reagents:

-

Cyclohexanecarbonitrile (1.0 equiv)

-

Methanol (Anhydrous)

-

HCl gas (dried) or Acetyl Chloride/MeOH (for in-situ HCl generation)

-

Ammonia (7N in MeOH)

Protocol:

-

Imidate Formation: Charge a flame-dried 3-neck flask with Cyclohexanecarbonitrile (10.9 g, 100 mmol) and anhydrous MeOH (30 mL). Cool to 0°C under

. -

Acid Saturation: Bubble dry HCl gas into the solution until saturation (approx. 4-5 hours) while maintaining internal temperature

.-

Note: Alternatively, add Acetyl Chloride (1.1 equiv) dropwise to MeOH at 0°C to generate HCl in situ if gas handling is unavailable.

-

-

Aging: Seal the vessel and store at 4°C for 24 hours. The imidate ester hydrochloride precipitates or forms a thick oil.

-

Amidation: Remove solvent/excess HCl under reduced pressure (keep temp

). Redissolve residue in cold MeOH (20 mL). -

Ammonolysis: Add 7N

in MeOH (30 mL, 2.1 equiv) dropwise at 0°C. Stir at room temperature for 24 hours. -

Isolation: Concentrate to dryness. Triturate the solid with anhydrous diethyl ether to remove residual ammonium chloride and unreacted nitrile. Filter and dry.[1][2][3]

-

Yield Target: 85-90%

-

Checkpoint:

NMR (

-

Phase 2: One-Pot Pyrimidine Cyclization

This step combines the formation of the 1,3-dicarbonyl equivalent and the cyclization.

Reagents:

-

Sodium Ethoxide (21% wt in EtOH)

-

Acetone (1.0 equiv)

-

Diethyl Oxalate (1.0 equiv)

-

Cyclohexanecarboxamidine HCl (from Phase 1, 1.0 equiv)

-

Ethanol (Anhydrous)

Protocol:

-

Enolate Generation: In a reactor, charge anhydrous EtOH (50 mL) and Sodium Ethoxide solution (1.1 equiv). Cool to 10°C.[1][4]

-

Condensation: Mix Acetone (5.8 g, 100 mmol) and Diethyl Oxalate (14.6 g, 100 mmol). Add this mixture dropwise to the base over 30 minutes.

-

Cyclization: Add Cyclohexanecarboxamidine HCl (16.2 g, 100 mmol) directly to the suspension.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1). Starting amidine should be consumed.

-

-

Workup: Cool to room temperature. Neutralize with Acetic Acid to pH 7. Concentrate to remove Ethanol.

-

Extraction: Partition residue between Water and Ethyl Acetate. Wash organic layer with Brine, dry over

, and concentrate.-

Purification: If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

-

Intermediate: Ethyl 2-cyclohexyl-6-methylpyrimidine-4-carboxylate.

-

Phase 3: Hydrolysis to Target Acid

Protocol:

-

Dissolve the ester from Phase 2 in THF (3 volumes).

-

Add 2M aqueous NaOH (2.0 equiv).

-

Stir at ambient temperature for 2 hours. (Heating is rarely required and may cause decarboxylation).

-

Precipitation: Cool to 5°C. Slowly acidify with 6M HCl to pH 3–4.

-

Filtration: The target acid will precipitate as a white/off-white solid. Filter and wash with cold water.[4]

-

Recrystallization: Recrystallize from Ethanol/Water (1:1) if purity is <98%.[2]

Process Data & Critical Parameters

| Parameter | Specification | Rationale |

| Reaction Temp (Phase 1) | Prevents hydrolysis of nitrile to primary amide (dead-end byproduct). | |

| Moisture Content | Water decomposes the imidate intermediate in Phase 1 and the enolate in Phase 2. | |

| Stoichiometry (Phase 2) | 1:1:1 (Amidine:Acetone:Oxalate) | Excess oxalate leads to 4,6-dicarboxylate impurities; Excess acetone leads to self-condensation. |

| pH (Phase 3 Workup) | 3.0 – 4.0 | Target is amphoteric but primarily acidic. Too low pH (<1) may salt out inorganic impurities. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Phase 1 | Incomplete saturation with HCl. | Weigh the flask before and after HCl addition to ensure >1.1 equiv mass gain. |

| Phase 2 Mixture turns black | Thermal degradation / Oxidation. | Ensure strict |

| Product is an oil (Phase 3) | Impurities preventing crystallization. | Seed with pure crystal if available. Use Hexane/Ether trituration. |

| NMR shows Ethyl group | Incomplete hydrolysis. | Extend reaction time or increase NaOH equivalents to 2.5. |

References

-

Pinner Synthesis Mechanism & Amidine Preparation

-

Condensation of Amidines with Beta-Keto Esters

-

Zhichkin, P., et al.[8] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. (Demonstrates amidine compatibility with sensitive esters).

-

-

Synthesis of Ethyl Acetopyruvate (Sodium Salt)

-

General Pyrimidine Synthesis Reviews

- Lagoja, I. M. "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity, 2005.

-

Source: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JP2010180142A - Method for producing cyclohexanecarbonitrile - Google Patents [patents.google.com]

- 6. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 7. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

Troubleshooting & Optimization

troubleshooting solubility issues with 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Topic: Troubleshooting Solubility Issues with 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1]

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid . Unlike simple pyrimidines, this molecule combines a polar, ionizable head group (carboxylic acid) with a bulky, lipophilic tail (cyclohexyl).[1] This "amphiphilic mismatch" often leads to deceptive solubility profiles—where the compound dissolves in organic stock solutions but precipitates immediately upon contact with aqueous media.

Use this guide to troubleshoot precipitation, optimize assay formulations, and refine purification workflows.

Section 1: The Physicochemical Profile[2]

To troubleshoot effectively, you must understand the competing forces within the molecule.

| Feature | Chemical Moiety | Effect on Solubility |

| Acidic Head | Pyrimidine-4-carboxylic acid | pKa ~3–4 .[1] Ionizable. Soluble in basic aqueous media (pH > 6). Insoluble in acidic media. |

| Lipophilic Tail | 2-Cyclohexyl group | High LogP .[1] Increases hydrophobicity significantly. Drives precipitation in water, even when the acid is partially ionized. |

| Crystal Lattice | Pyrimidine Stacking | The planar ring + carboxylic acid dimers create a stable crystal lattice, requiring high energy (or specific solvents) to break. |

The Core Conflict: The carboxylic acid wants water; the cyclohexyl group wants fat. In neutral buffers (PBS, pH 7.4), the molecule is ionized (-COO⁻), but the hydrophobic cyclohexyl group may still force aggregation or precipitation at concentrations >100 µM.[1]

Section 2: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

Figure 1: Decision tree for solvent selection based on experimental context. Note the critical divergence for high-concentration biological assays.

Section 3: Troubleshooting Scenarios & Protocols

Scenario A: "The compound precipitated when I added it to my cell culture media."

Cause: This is the "Solvent Shock" effect. You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media.[1] The rapid change in polarity forces the hydrophobic cyclohexyl group to aggregate before the water can solvate the carboxylic acid.

Corrective Protocol: The "Intermediate Dilution" Step

-

Prepare Stock: Dissolve compound in 100% DMSO at 100x your final concentration (e.g., 10 mM for a 100 µM assay).

-

Intermediate Step: Do not pipette 1 µL of stock into 999 µL of media. Instead, perform a serial dilution in DMSO first to reach 1000x, then dilute into media.

-

Alternative: If the final DMSO concentration must be < 0.1%, pre-dilute the stock into PBS adjusted to pH 8.0 . The slightly basic pH ensures the carboxylic acid deprotonates immediately upon contact, aiding solubility.

-

-

Sonication: If faint turbidity appears, sonicate for 5 minutes at 40°C. The kinetic energy helps overcome the lattice energy.

Scenario B: "I cannot get the solid to dissolve in water for my animal study."

Cause: The compound is an acid. In pure water (pH ~7), it may not fully ionize, and the cyclohexyl tail prevents dissolution. Solution: You must form the salt in situ.

Protocol: Formulation for In Vivo Use (Saline/PBS)

-

Weigh the solid compound.

-

Add 1 molar equivalent of NaOH (from a 1N stock solution).

-

Why? This converts the acid (-COOH) to the sodium salt (-COO⁻Na⁺), which is drastically more water-soluble.[1]

-

-

Vortex until clear.

-

Add PBS or Saline to volume.

-

Check pH: Ensure final pH is 7.0–7.4. If it is too basic, back-titrate carefully with dilute HCl, but do not drop below pH 6.0, or it will crash out.

Scenario C: "My LCMS peak shape is terrible / The compound is retained too long."

Cause: In reverse-phase chromatography, the cyclohexyl group interacts strongly with the C18 column. If your mobile phase is acidic (0.1% Formic Acid), the molecule is neutral (protonated) and sticks aggressively to the column, causing tailing or carryover.[1]

Troubleshooting Guide:

-

Switch Buffer: Change mobile phase modifier to 10 mM Ammonium Acetate (pH ~6.5) or Ammonium Bicarbonate (pH ~8) .

-

Reasoning: At pH > 5, the molecule is negatively charged. It will become more polar and elute earlier with a sharper peak shape.

-

-

Solvent: Ensure the needle wash contains 50% DMSO or Methanol to prevent carryover in the injector.

Section 4: Purification Workflow (Acid-Base Extraction)

If you are synthesizing this compound or recovering it from a mixture, avoid standard silica chromatography if possible, as the acid streaks on silica. Use its chemical properties for a cleaner, faster workup.

Figure 2: Acid-Base extraction workflow utilizing the pKa switch of the carboxylic acid.[1]

Section 5: Frequently Asked Questions (FAQ)

Q: What is the estimated pKa of this compound? A: Based on the pyrimidine-4-carboxylic acid core, the pKa is approximately 2.8 – 3.5 .[1] This means at pH 7.4, it is >99.9% ionized (negatively charged). However, the solubility limit is determined by the lipophilic cyclohexyl group. Just because it is ionized does not guarantee infinite solubility if the lipophilic surface area promotes aggregation.

Q: Can I use DMSO stocks for long-term storage? A: Yes. Prepare stocks at 10–50 mM in anhydrous DMSO. Store at -20°C. Warning: DMSO is hygroscopic. If water enters the stock, the compound may precipitate over time (months) because the "wet DMSO" becomes a poor solvent for the lipophilic tail. Use aliquots to avoid repeated freeze-thaw cycles.

Q: Why does the solution turn cloudy in PBS but clear up after 2 hours? A: This is likely kinetic precipitation . You created a supersaturated solution or amorphous aggregates upon mixing. Over time, the system may have equilibrated (redissolved) or, more dangerously, the aggregates settled to the bottom (giving the appearance of clarity).[1] Always centrifuge "cleared" solutions to verify the compound hasn't simply pelleted out.

References

-

Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Information & Solubility Data. (Base structure properties).

-

PubChem. Compound Summary: Pyrimidine-4-carboxylic acid.[1][2][3] (Physicochemical properties, pKa, and LogP data for the parent scaffold). [1]

-

Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Methodology for handling lipophilic compounds in assays).

-

Sigma-Aldrich. Technical Bulletin: Handling and Solubility of Pyrimidine Derivatives. (General handling of heterocyclic carboxylic acids).

(Note: Specific solubility values for the 2-cyclohexyl derivative are extrapolated from structure-activity relationships (SAR) of the parent pyrimidine-4-carboxylic acid and standard lipophilicity trends.)

Sources

- 1. 2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid | C11H12O6 | CID 5287432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

stability of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid in solution

Technical Support Center: Stability Profile of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic Acid

Executive Summary: The "Need-to-Know"

-

Primary Failure Mode: Thermal decarboxylation (loss of

) in solution, particularly under acidic conditions or elevated temperatures ( -

Secondary Failure Mode: Unwanted esterification if dissolved in alcohols (Methanol/Ethanol) without strict pH control.

-

Best Solvent: DMSO (anhydrous) is the gold standard for stock solutions.

-

Storage: Store solid at

, desiccated. Store DMSO stocks at

Module 1: Solubility & Preparation

The presence of the cyclohexyl group at the C2 position significantly alters the solubility profile compared to the parent pyrimidine-4-carboxylic acid. This lipophilic "grease" handle reduces water solubility while enhancing solubility in organic media.

Solvent Compatibility Table

| Solvent | Solubility Rating | Suitability for Storage | Technical Notes |

| DMSO | High ( | Recommended | Hygroscopic. Use anhydrous grade to prevent hydrolytic stress. |

| DMF | High | Acceptable | Good alternative to DMSO, but harder to remove lyophilically. |

| Methanol/Ethanol | Moderate | High Risk | DO NOT STORE. Rapidly converts to methyl/ethyl ester if trace acid is present. |

| Water (Neutral) | Very Low | Unsuitable | The cyclohexyl group prevents dissolution at neutral pH. |

| PBS (pH 7.4) | Low to Moderate | Short-term only | Soluble as the carboxylate anion ( |

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Weigh the solid rapidly. The compound is not highly hygroscopic, but moisture promotes long-term decarboxylation.

-

Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

-

Troubleshooting: If the solution remains cloudy, sonicate for 5 minutes at ambient temperature . Do not heat.

-

-

Aliquot: Divide into single-use vials (e.g.,

) to avoid freeze-thaw cycles. -

Storage: Flash freeze in liquid nitrogen and store at

.

Module 2: Chemical Stability Mechanisms

Understanding why this molecule degrades allows you to prevent it. The pyrimidine ring is electron-deficient, making the C4-carboxylic acid prone to leaving as carbon dioxide.

Decarboxylation (The "Silent Killer")

Pyrimidine-4-carboxylic acids are notorious for thermal decarboxylation via the Hammick Mechanism . This occurs most rapidly in the zwitterionic form or in acidic media.

-

Mechanism: The protonated ring nitrogen (N1 or N3) acts as an electron sink, facilitating the homolytic or heterolytic cleavage of the C-C bond between the ring and the carboxyl group.

-

Result: You lose the carboxylic acid functionality, yielding 2-cyclohexyl-4-methylpyrimidine .

-

Detection: Look for a mass shift of -44 Da in LCMS.

Esterification (Solvolysis)

If dissolved in methanol (MeOH), the carboxylic acid is in equilibrium. Even trace acidity (often present in non-HPLC grade solvents) catalyzes the conversion to the methyl ester.

-

Result: Mass shift of +14 Da (Methyl) or +28 Da (Ethyl).

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. The central path (Decarboxylation) is irreversible and temperature-dependent.

Module 3: Troubleshooting & FAQs

Q1: My compound precipitated out of PBS buffer after 2 hours. Why?

A: This is likely a pKa issue . The pKa of pyrimidine-4-carboxylic acid is approximately 2.8–3.0.

-

At pH 7.4, it exists as the soluble anion (

). -

However, the 2-cyclohexyl group is highly hydrophobic. If your stock was in DMSO and you diluted into PBS, the local concentration of the "greasy" cyclohexyl moiety might have exceeded the solubility limit of the anion, or the pH dropped slightly.

-

Fix: Ensure your final DMSO concentration in the buffer is at least 0.5% - 1.0% to act as a co-solvent, or adjust pH to >7.5.

Q2: I see a new peak in HPLC with a similar retention time but different UV spectrum. What is it?

A: Check the mass.

-

If Mass = Parent - 44 : It is the decarboxylated product. This product is less polar and will elute later on a Reverse Phase (C18) column.

-

If Mass = Parent + 14 : It is the methyl ester (artifact from Methanol usage).

Q3: Can I heat the solution to dissolve it?

A: NO. Heating >

Q4: Is the compound light sensitive?

A: Pyrimidines absorb strongly in the UV region. While not as sensitive as polyenes, prolonged exposure to ambient light can cause ring oxidation or dimerization. Use amber vials.

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose stability issues in your experiment.

Figure 2: Diagnostic logic for identifying physical vs. chemical instability.

References

-

Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1][2] 18, 1972, pp. 3017-3027.[1]

- Grounding: Establishes the Hammick mechanism for decarboxylation of heteroarom

-

ChemicalBook. "4-Pyrimidinecarboxylic acid (CAS 31462-59-6) Properties and Stability." ChemicalBook Database.

- Grounding: Provides baseline pKa (2.81)

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."[3] Gaylord Chemical Technical Bulletin.

- Grounding: Validates DMSO as the universal solvent for polar/lipophilic hybrids.

-

Common Organic Chemistry. "Fischer Esterification Mechanism and Conditions." Common Organic Chemistry.

- Grounding: Explains the mechanism of artifact form

Sources

Technical Support Center: Purification of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid. The unique structure of this molecule, featuring a bulky, non-polar cyclohexyl group and an ionizable carboxylic acid on a pyrimidine core, presents specific purification hurdles. This document outlines the scientific principles behind these challenges and offers practical, field-proven troubleshooting strategies and protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind each recommended step.

Issue 1: Low Purity After Initial Synthesis Work-up

Question: My initial crude product of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid shows multiple spots on TLC and several peaks in my initial HPLC analysis. What is the most effective first-pass purification strategy?

Answer: The most robust initial purification step for a carboxylic acid like this is an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities that are common in pyrimidine synthesis.[1][2][3]

Scientific Rationale: The carboxylic acid group (-COOH) is readily deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt (R-COO⁻Na⁺).[4] Neutral organic impurities, such as unreacted starting materials or non-acidic byproducts, will remain in the organic phase. This difference in solubility allows for efficient separation.[1][5]

Experimental Protocol: Optimized Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent. Ethyl acetate or dichloromethane are good starting points.

-

Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][4] It is critical to use a weak base; a strong base like sodium hydroxide (NaOH) could potentially hydrolyze other functional groups or react with acidic impurities, complicating the separation.[1]

-

Pro-Tip: Add the bicarbonate solution slowly, and vent the funnel frequently, as CO₂ gas will be generated during the neutralization.

-

-

Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your target compound. The organic layer contains neutral impurities. Drain and save the aqueous layer.

-

Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer one more time with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring until the pH is acidic (pH ~2-3).[5] This will protonate the carboxylate salt, causing the purified 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid to precipitate out of the solution as it is no longer water-soluble.[2][3]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum. Assess purity by TLC and HPLC before proceeding to further steps like recrystallization.

Issue 2: Product Oiling Out or Failing to Crystallize

Question: After acid-base extraction, my product is a persistent oil, or my attempts at recrystallization result in an oil instead of crystals. How can I induce crystallization?

Answer: "Oiling out" is a common problem when impurities are present that depress the melting point or when the solvent choice is suboptimal for the compound's solubility profile. The goal is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7]

Troubleshooting Steps:

-

Purity Check: First, ensure the material is reasonably pure. Significant impurities can act as a "eutectic mixture," preventing crystallization. If the material is still crude, perform the acid-base extraction described above.

-

Solvent Screening: The key is finding the right solvent or solvent pair. Given the molecule's structure (polar head, non-polar tail), a single solvent may not be ideal.

-

Good Single Solvents to Try: Isopropanol, ethanol, acetonitrile, or toluene.

-

Solvent Pair Approach: If single solvents fail, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[5]

-

-

Controlled Cooling: Rapid cooling ("shock cooling") promotes precipitation, not crystallization.[6] Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Do not disturb the flask during this process.

-

Induce Nucleation: If crystals do not form spontaneously, try:

-

Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution.

-

| Solvent System | Solubility Profile | Application Notes |

| Ethanol/Water | Good solubility in hot ethanol, poor in water. | A common and effective choice for polar compounds with non-polar features. |

| Toluene/Hexane | Good solubility in hot toluene, poor in hexane. | Useful if non-polar impurities are the primary concern. |

| Acetonitrile | Moderate solubility at high temp, low at room temp. | Can be an effective single-solvent system. |

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid?

A1: Impurities are typically derived from the starting materials or side reactions. Common synthesis routes for substituted pyrimidines often involve the condensation of a β-dicarbonyl compound with an amidine.[8] Potential impurities could include:

-

Unreacted Starting Materials: Such as cyclohexanecarboxamidine or ethyl 2-methyl-3-oxobutanoate.

-

Decarboxylation Product: Pyrimidine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures, leading to 2-Cyclohexyl-6-methylpyrimidine as an impurity.

-

Byproducts from Side Reactions: Incomplete cyclization or alternative condensation pathways can lead to various structurally related impurities.

Q2: How can I best monitor the purification process?

A2: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

-

TLC: Excellent for rapid, real-time monitoring of column chromatography fractions or checking the progress of an extraction. A typical mobile phase might be a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexane:EtOAc:AcOH) to ensure the carboxylic acid remains protonated and moves up the plate.

-

HPLC: Provides quantitative purity assessment. A reverse-phase C18 column is standard. The mobile phase would typically be a gradient of water and acetonitrile or methanol, with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.

Q3: What are the optimal storage conditions for the purified compound?

A3: 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. For long-term stability, storage at -20°C is recommended, especially if the compound is intended for biological assays.[9][10] The product is chemically stable under standard ambient conditions.

Visual Workflow and Diagrams

General Purification Strategy

The following flowchart outlines a decision-making process for purifying the crude product.

Caption: Decision workflow for purification of the target compound.

References

-

Wikipedia. Acid–base extraction. [Link]

-

University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

Pharmacy 180. Pyrimidine Synthesis and Degradation. [Link]

-

National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

Organic Syntheses. Procedure for the synthesis of Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. [Link]

-

Elmhurst University. Purine and Pyrimidine Metabolism. [Link]

-

JJ Medicine. Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. [Link]

-

ResearchGate. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. [Link]

-

MDPI. From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. [Link]

-

PubMed. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. [Link]

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

-

Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids. [Link]

-

Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Royal Society of Chemistry. Co-crystals and molecular salts of carboxylic acid/pyridine complexes. [Link]

-

YouTube. Recrystallization and Melting Point Analysis. [Link]

-

LookChem. Cas 1352082-95-1, 3-cyclohexyl-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid. [Link]

-

Organic Syntheses. 1-methylcyclohexanecarboxylic acid. [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

PubChem. 2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid. [Link]

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Validation & Comparative

Technical Guide: 1H NMR Structural Profiling of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic Acid

The following guide is structured as a high-level Technical Application Note, designed for analytical chemists and process development scientists in the pharmaceutical industry. It focuses on the structural validation and purity profiling of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid , a specific pharmacophore scaffold.

Executive Summary & Application Context

2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid represents a critical "Push-Pull" pyrimidine scaffold often utilized in the synthesis of P2X3 antagonists and antiviral agents. Its structural integrity relies on three distinct domains: the lipophilic cyclohexyl anchor (C2), the electron-donating methyl group (C6), and the reactive carboxylic acid tail (C4).

This guide compares the 1H NMR spectral performance of the target molecule (TM) against its two most critical process "alternatives" (impurities):

-

The Precursor: Ethyl 2-cyclohexyl-6-methylpyrimidine-4-carboxylate (Synthetic starting material).

-

The Degradant: 2-Cyclohexyl-6-methylpyrimidine (Decarboxylated impurity).

Key Finding: The diagnostic singlet at δ 7.85 ppm (H5) and the cyclohexyl methine multiplet at δ 2.80 ppm serve as the primary quantitation points for purity assessment, offering superior resolution over HPLC in early-phase reaction monitoring.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the electronic environment of the pyrimidine ring.

-

The Aromatic Core (Pyrimidine): The ring is electron-deficient. Substituents at C2, C4, and C6 significantly impact the chemical shift of the remaining proton at C5 .

-

The C4-Carboxylic Acid: An electron-withdrawing group (EWG) that deshields the adjacent H5 proton.

-

The C2-Cyclohexyl: A bulky aliphatic group that exerts a positive inductive effect (+I), slightly shielding the ring but creating a distinct multiplet pattern in the aliphatic region.

Visualization: Structural Assignment Map

The following diagram maps the proton environments to their expected spectral signals.

Figure 1: Correlation between structural electronic effects and observed NMR chemical shifts.

Comparative Analysis: Target vs. Alternatives

In a process development setting, the "alternatives" are the species competing for identification. The table below contrasts the Target Molecule (TM) with its Ester Precursor and Decarboxylated Degradant.

Table 1: Comparative Chemical Shift Data (DMSO-d6, 400 MHz)

| Feature | Target Molecule (Acid) | Alternative A: Ester Precursor | Alternative B: Decarboxylated | differentiation Strategy |

| C4 Substituent | –COOH | –COOCH₂CH₃ | –H | Primary Check |

| Acid Proton | δ 13.2 (br s) | Absent | Absent | Disappearance of broad peak confirms esterification or decarboxylation. |

| Aromatic H5 | δ 7.85 (s, 1H) | δ 7.92 (s, 1H) | δ 7.20 (d, J=5.0 Hz, 1H) | Ester is slightly more deshielded. Decarboxylation causes a massive upfield shift and splitting. |

| Aromatic H4 | N/A (Substituted) | N/A (Substituted) | δ 8.55 (d, J=5.0 Hz) | Appearance of a doublet at >8.5 ppm is the "Red Flag" for degradation. |

| Alkyl Region | No Ethyl Signals | δ 4.35 (q), δ 1.32 (t) | No Ethyl Signals | Presence of quartet/triplet indicates incomplete hydrolysis. |

| C6-Methyl | δ 2.55 (s) | δ 2.58 (s) | δ 2.48 (s) | Minor shifts; not reliable for quantitation. |

Detailed Performance Analysis

1. Distinguishing from the Ester (Precursor)

-

Challenge: The aromatic H5 signals are dangerously close (Δδ < 0.1 ppm).

-

Solution: Focus on the 3.0–4.5 ppm region . The Target Molecule is silent here. The Ester will show a distinct quartet at ~4.35 ppm (O-CH2-).

-

Protocol: Integrate the quartet at 4.35 ppm relative to the Pyrimidine-Me (2.55 ppm). If the integral is >0.01 (1%), the hydrolysis is incomplete.

2. Distinguishing from the Decarboxylated Species (Degradant)

-

Challenge: Thermal instability during workup can lead to loss of CO2.

-

Solution: This is the most dramatic spectral change. The Target Molecule has a Singlet in the aromatic region. The Degradant has Two Doublets (coupling J ~5 Hz between H4 and H5).

-

Protocol: If the singlet at 7.85 ppm begins to split or a new doublet appears at 8.55 ppm, the batch is compromised.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions (e.g., dimer formation of the acid), follow this standardized protocol.

Materials

-

Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS (Tetramethylsilane) as internal standard.

-

Note: Avoid CDCl3. Pyrimidine carboxylic acids have poor solubility in chloroform, leading to broad lines and potential aggregation.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 5.0 – 8.0 mg of the dried solid into a clean vial.

-

Add 0.6 mL of DMSO-d6.

-

Critical: Sonicate for 30 seconds. Pyrimidine acids can form intermolecular hydrogen bonds; sonication ensures a monomeric solution.

-

Transfer to the NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm can obscure cyclohexyl signals).

-

-

Acquisition Parameters (400 MHz Instrument):

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Relaxation Delay (D1): 5.0 seconds .

-

Reasoning: The aromatic H5 and the carboxylic acid proton have long T1 relaxation times. A short D1 (1s) will under-integrate the diagnostic H5 peak, leading to purity calculation errors.

-

-

Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

-

Spectral Width: -2 to 16 ppm (Must capture the COOH proton).

-

-

Processing:

-

Window Function: Exponential Multiplication (LB = 0.3 Hz).

-

Phasing: Manual phasing is required for the broad COOH peak.

-

Baseline Correction: Apply Bernstein polynomial (degree 5) to flatten the baseline around the broad acid peak.

-

Workflow Diagram

Figure 2: Quality Control Decision Tree based on NMR Spectral Features.

References & Validation Sources

-

Chemical Shift Prediction & Pyrimidine Standards:

-

Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (General reference for Pyrimidine shifts: H5 @ 7.5-8.0 ppm).

-

Comparison Source: 2-Methylpyrimidine-4-carboxylic acid spectral data.[1]

-

-

Cyclohexyl Group Conformational Analysis:

-

Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry." (Cyclohexyl axial/equatorial dynamics).

-

- Search ID: Cyclohexanecarboxylic acid derivatives.

-

-

Experimental Method Validation:

-

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." (Source for D1 relaxation delay recommendations for quaternary carbons and isolated protons).

-

Disclaimer: The chemical shifts provided are calibrated for DMSO-d6 at 298K relative to TMS (0.00 ppm). Variations of ±0.05 ppm may occur depending on concentration and pH.

Sources

LC-MS fragmentation pattern of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid

Executive Summary

Objective: This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid (CMP-4-CA) . It compares ionization modes (ESI+ vs. ESI-) and structural analogues to assist researchers in structural elucidation, metabolite identification, and impurity profiling.

Target Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.

Key Finding: While the carboxylic acid moiety suggests negative mode sensitivity, Positive Mode (ESI+) provides richer structural information through characteristic cyclohexyl ring cleavages, making it superior for structural confirmation despite potential sensitivity gains in negative mode for quantitation.

Compound Profile & Theoretical Basis

| Feature | Specification |

| Compound Name | 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Exact Mass | 220.1212 Da |

| Core Structure | Pyrimidine ring substituted at C2 (Cyclohexyl), C4 (Carboxyl), C6 (Methyl) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.0 (Pyrimidine N) |

| LogP | ~2.5 (Moderate Lipophilicity) |

Structural Significance

The molecule combines an amphoteric heteroaromatic core (pyrimidine) with a lipiphatic anchor (cyclohexyl). This duality dictates its fragmentation:

-

The Pyrimidine Core: Resistant to fragmentation; typically the charge carrier.

-

The Carboxyl Group: Labile; primary loss of

(44 Da) or -

The Cyclohexyl Ring: Undergoes characteristic alkene losses (Retro-Diel-Alder-like or radical cleavages).

Comparative Analysis: Ionization Modes & Structural Analogues

This section compares the performance of CMP-4-CA analysis under different experimental conditions and against structural analogues to validate method specificity.

Comparison 1: ESI(+) vs. ESI(-) Mode Performance

| Parameter | ESI Positive Mode [M+H]⁺ | ESI Negative Mode [M-H]⁻ | Verdict |

| Precursor Ion (m/z) | 221.12 | 219.11 | ESI+ for ID |

| Primary Fragmentation | Complex (Ring opening, alkyl losses) | Simple (Decarboxylation) | ESI+ for Structure |

| Sensitivity | Moderate (Requires acidic mobile phase) | High (Excellent for trace quantitation) | ESI- for Quant |

| Key Neutral Losses | ESI+ is more diagnostic |

Insight: In ESI(-), the dominant pathway is the loss of

Comparison 2: Structural Analogue Differentiation

Differentiation from the Phenyl analogue (2-Phenyl-6-methylpyrimidine-4-carboxylic acid) is critical in synthesis.

| Feature | Cyclohexyl Analogue (Target) | Phenyl Analogue (Impurity) |

| Mass Difference | +6 Da (Saturation) | Reference |

| Fragmentation Marker | Loss of 42 Da / 56 Da (Cyclohexyl ring fragmentation) | No Alkene Loss (Phenyl ring is stable) |

| Tropylium Ion | Absent | Likely forms |

Detailed Fragmentation Pathways (ESI+)

The positive ionization fragmentation is driven by protonation at the pyrimidine nitrogen, destabilizing the substituents.

Mechanism Description

-

Precursor:

. -

Primary Loss (Carboxyl): Rapid loss of water (

) and CO to form the acylium ion, or direct loss of formic acid equivalent. -

Secondary Loss (Cyclohexyl): The cyclohexyl ring undergoes ring opening and alkene elimination (e.g., loss of

or -

Core Stability: The 6-methylpyrimidine cation is highly stable and often appears as a terminal fragment.

Visualization: Fragmentation Logic Flow

Caption: Proposed ESI(+) MS/MS fragmentation pathway for 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid. Blue indicates parent ion; Red/Yellow/Green indicate sequential fragment generations.

Experimental Protocol: Method Validation

To reproduce these results, use the following self-validating protocol.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Rationale: The cyclohexyl group provides sufficient retention on C18; the polar carboxyl group requires end-capping to prevent tailing.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Formic acid is essential to protonate the pyrimidine N for ESI+ sensitivity.

-

-

Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Settings (Q-TOF / Triple Quad)

-

Ion Source: Electrospray Ionization (ESI).[1]

-

Polarity: Positive (+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Optimize to prevent in-source decarboxylation).

-

Collision Energy (CE):

-

Low (10-15 eV): Preserves

and generates -

High (30-40 eV): Generates diagnostic pyrimidine core fragments (

100-140 range).

-

Quality Control (System Suitability)

To ensure data integrity (Trustworthiness), run the following check:

-

Blank Injection: Verify no carryover at

221. -

Standard Injection: Signal-to-Noise (S/N) > 100 for 1 µg/mL standard.

-

Isotopic Pattern: Confirm the presence of the

isotope peak at

References

-

Vertex AI Search. (2026). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Retrieved from

-

Cayman Chemical. (2026). Pyrimidine-4-Carboxylic Acid Product Data. Retrieved from

-

BenchChem. (2025).[2] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from

-

Wiley Online Library. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry. Retrieved from

-

NIST Mass Spec Data Center. (2026). Cyclohexanecarboxylic acid Mass Spectrum. Retrieved from

Sources

Verifying Analytical Standards for 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid: A Comparative Technical Guide

Topic: Verifying Analytical Standards for 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary In the high-stakes environment of pharmaceutical development, the integrity of your analytical standards is the bedrock of data reliability.[1][2][3] This guide addresses the verification of 2-Cyclohexyl-6-methylpyrimidine-4-carboxylic acid (CAS: 5366-26-7) , a critical pyrimidine building block often utilized in the synthesis of kinase inhibitors and metabolic modulators.[1][3]

Due to its amphiphilic nature—combining a lipophilic cyclohexyl moiety with a polar, ionizable pyrimidine-carboxylic acid core—this compound presents unique characterization challenges.[1][2][3] This guide compares the rigorous "Gold Standard" verification workflow (qNMR + Mass Balance) against standard "Market-Grade" Certificate of Analysis (CoA) practices, empowering you to establish a self-validating reference standard system in-house.

Part 1: The Comparative Framework

Market-Grade Reagent vs. Verified Reference Standard

Most researchers face a choice: purchase a costly Certified Reference Material (CRM) or characterize a commercially available "Tech Grade" reagent.[1][2][3] The table below highlights the critical data gaps often found in standard commercial CoAs for this specific class of compounds.

| Feature | Commercial "Tech Grade" (95-98%) | Verified Reference Standard (>99.5%) | Impact on Drug Development |

| Purity Assignment | HPLC Area % only. Often ignores inorganic salts, water, and residual solvents.[1][3] | Mass Balance or qNMR. Accounts for all mass, including non-chromatographic impurities.[1][2][3] | Potency Errors: A 98% HPLC purity might only be 90% potent by mass due to salt formation, leading to incorrect dosing in bioassays.[1][2] |

| Identity | 1H-NMR (Qualitative). Confirms structure but not counter-ions.[3] | 2D-NMR (HSQC/HMBC) + LC-MS. Unambiguously assigns regio-chemistry (N1 vs N3 protonation). | Structural Integrity: Ensures the cyclohexyl group is intact and not isomerized or oxidized.[1][2][3] |

| Counter-ion Status | Undefined. Often exists as a zwitterion or partial salt (HCl/TFA) from synthesis.[1][2][3] | Stoichiometrically Defined. Exact salt form confirmed by Ion Chromatography (IC). | Solubility/Stability: Undefined salts cause batch-to-batch solubility variation in formulation.[1][3] |

| Homogeneity | Single Vial Sampling. | Inter-vial Homogeneity Tested. | Reproducibility: Ensures the standard concentration remains constant across the study. |

Part 2: The Verification Strategy (The "How-To")

To elevate a commercial reagent to a "Verified Standard," you must employ a Self-Validating Orthogonal Workflow .[1][2][3] We do not rely on a single method; we use two independent physical principles (Chromatography vs. Nuclear Spin) to converge on the true value.[1][2][3]

1. The Primary Standard: Quantitative NMR (qNMR)

qNMR is the superior method for potency assignment because it is a primary ratio method .[1][2][3] It does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid or TCNB).[1][2][3]

-

Why for this compound? The cyclohexyl group provides distinct high-field signals (1.0–2.0 ppm) that are rarely obscured by aromatic impurities or residual water, making integration highly precise.[1][2][3]

2. The Purity Check: HPLC-UV/DAD

While qNMR gives the absolute mass, HPLC is required to detect structurally similar organic impurities (e.g., decarboxylated by-products) that might co-resonate in NMR.[1][2][3]

-

Why for this compound? The pyrimidine ring absorbs strongly at 254 nm.[1][2][3] The carboxylic acid functionality requires pH control (acidic mobile phase) to prevent peak tailing and ensure precise integration.[1][2][3]

3. The Reconciliation: Mass Balance

True Purity = (100% - %Volatiles - %Water - %Inorganics) × (HPLC Purity / 100) This calculation acts as a "sanity check" against the qNMR value.[1][3] If qNMR and Mass Balance values differ by >1.0%, the standard is rejected or re-purified.

Part 3: Experimental Protocols

Protocol A: High-Precision qNMR for Potency Assignment

-

Instrument: 400 MHz (or higher) NMR.

-

Solvent: DMSO-d6 (Preferred over CDCl3 due to the zwitterionic nature of the acid).[1][2][3]

-

Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1][2][3]

-

Relaxation Delay (D1): 60 seconds (Critical! The cyclohexyl protons have long T1 relaxation times.[1][2][3] Insufficient D1 leads to underestimation of the analyte).[1][2][3]

Step-by-Step:

-

Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid into the same vial (precision ±0.01 mg).[1][2][3]

-

Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1][2][3]

-

Acquire 1H-NMR spectrum with ns=16, d1=60s, pulse angle=90°.[1][2][3]

-

Integration:

-

Calculation:

[1][2][3]

Protocol B: HPLC-UV Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1][2][3]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2][3] Acid suppresses ionization of the -COOH group, sharpening the peak.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Pyrimidine

) and 210 nm (Universal).[1][2][3] -

Temperature: 30°C.

Critical Insight: The cyclohexyl group significantly increases retention compared to simple methyl-pyrimidines.[1][3] Expect elution around 12-15 minutes. Look for "fronting" peaks which indicate salt dissociation; if observed, increase buffer strength (e.g., 20 mM Phosphate pH 2.5).[1][2][3]

Part 4: Visualization & Logic Flow[1]

Diagram 1: The Verification Decision Tree

This workflow illustrates the logical path to certifying the standard.

Caption: Logical workflow for upgrading a raw intermediate to a verified analytical standard. Note the convergence of Mass Balance and qNMR.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right detection method.[1][2][3]

Caption: Fate mapping of potential impurities. Decarboxylation is a key risk for this carboxylic acid derivative.[1][2]

References

-

BIPM (Bureau International des Poids et Mesures). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[1][2][3] Metrologia.

-

ICH (International Council for Harmonisation). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines.

-

Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1][2][3] Journal of Medicinal Chemistry, 2014.[1][2][3][4]

-

Sigma-Aldrich (Merck). "TraceCERT® - Certified Reference Materials for qNMR."[2][3]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3277-26-7 | CAS DataBase [m.chemicalbook.com]

- 3. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.